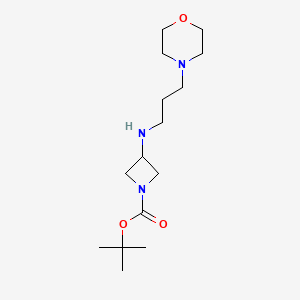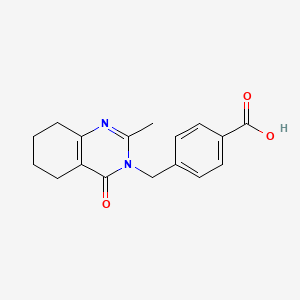
2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,5-Dichloro-N-(naphtalén-2-yl)pyrimidin-4-amine est un composé organique de formule moléculaire C14H9Cl2N3. Il s'agit d'un dérivé de la pyrimidine, caractérisé par la présence de deux atomes de chlore et d'un groupe naphtyle lié au cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 2,5-Dichloro-N-(naphtalén-2-yl)pyrimidin-4-amine implique généralement la réaction de la 2,5-dichloropyrimidine avec la naphtalén-2-amine. La réaction est généralement effectuée en présence d'une base, telle que le carbonate de potassium, et d'un solvant, tel que le diméthylformamide (DMF). Le mélange est chauffé pour faciliter la réaction de substitution nucléophile, ce qui conduit à la formation du produit souhaité .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour prendre en compte des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : La 2,5-Dichloro-N-(naphtalén-2-yl)pyrimidin-4-amine subit diverses réactions chimiques, notamment :
Substitution nucléophile : Les atomes de chlore du cycle pyrimidine peuvent être remplacés par des nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage, telles que les réactions de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants :
Substitution nucléophile : Carbonate de potassium dans le DMF à des températures élevées.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut produire une variété de pyrimidines substituées .
4. Applications de recherche scientifique
La 2,5-Dichloro-N-(naphtalén-2-yl)pyrimidin-4-amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
5. Mécanisme d'action
Le mécanisme d'action de la 2,5-Dichloro-N-(naphtalén-2-yl)pyrimidin-4-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Composés similaires :
2,5-Dichloro-N-(2-(isopropylsulfonyl)phényl)pyrimidin-4-amine : Ce composé a une structure similaire, mais avec un groupe isopropylsulfonyle au lieu d'un groupe naphtyle.
2,5-Dichloro-N-(2-(diméthylphosphoryl)phényl)pyrimidin-4-amine : Un autre composé similaire avec un groupe diméthylphosphoryl.
Unicité : La 2,5-Dichloro-N-(naphtalén-2-yl)pyrimidin-4-amine est unique en raison de la présence du groupe naphtyle, qui peut conférer des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines.
Applications De Recherche Scientifique
2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: This compound has a similar structure but with an isopropylsulfonyl group instead of a naphthyl group.
2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: Another similar compound with a dimethylphosphoryl group.
Uniqueness: 2,5-Dichloro-N-(naphthalen-2-yl)pyrimidin-4-amine is unique due to the presence of the naphthyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C14H9Cl2N3 |
|---|---|
Poids moléculaire |
290.1 g/mol |
Nom IUPAC |
2,5-dichloro-N-naphthalen-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H9Cl2N3/c15-12-8-17-14(16)19-13(12)18-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,17,18,19) |
Clé InChI |
LZZMIENKDOWTDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)NC3=NC(=NC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(4-Methylphenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B11835398.png)
![Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B11835402.png)



![2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid](/img/structure/B11835427.png)
